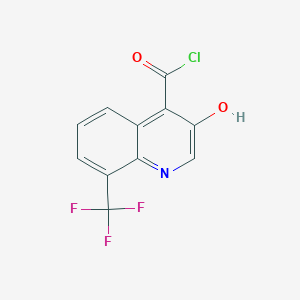

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride

Description

Properties

CAS No. |

924635-09-6 |

|---|---|

Molecular Formula |

C11H5ClF3NO2 |

Molecular Weight |

275.61 g/mol |

IUPAC Name |

3-hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride |

InChI |

InChI=1S/C11H5ClF3NO2/c12-10(18)8-5-2-1-3-6(11(13,14)15)9(5)16-4-7(8)17/h1-4,17H |

InChI Key |

RTBPSHJUJSWDDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)O)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

POCl₃ acts as both a chlorinating agent and solvent. The carboxylic acid undergoes nucleophilic acyl substitution, where the hydroxyl group of the -COOH moiety is replaced by chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to activate POCl₃ by forming an iminium intermediate, which enhances electrophilicity at the carbonyl carbon.

Procedure :

-

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (1 equiv) is suspended in anhydrous POCl₃ (5–10 equiv).

-

DMF (0.1 equiv) is added dropwise at 0–5°C to mitigate exothermic side reactions.

-

The mixture is heated to 80–90°C for 4–6 hours under reflux.

-

Excess POCl₃ is removed via vacuum distillation, and the residue is quenched with ice-cold water.

-

The product is extracted with dichloromethane, dried over Na₂SO₄, and purified by recrystallization from methanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–88% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 4–6 hours |

| Temperature | 80–90°C |

Thionyl Chloride (SOCl₂) Mediated Chlorination

Thionyl chloride offers a simpler, single-step alternative for laboratories prioritizing rapid synthesis.

Optimization and Challenges

SOCl₂ reacts exothermically with carboxylic acids to form acyl chlorides, HCl, and SO₂. The reaction is typically performed under anhydrous conditions with a stoichiometric excess of SOCl₂ (3–5 equiv).

Procedure :

-

The carboxylic acid (1 equiv) is suspended in SOCl₂ (5 equiv) at room temperature.

-

The mixture is heated to 60–70°C for 2–3 hours until gas evolution ceases.

-

Excess SOCl₂ is removed by rotary evaporation, and the crude product is triturated with hexane to remove residual reagents.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (HPLC) | 95–97% |

| Reaction Time | 2–3 hours |

| Temperature | 60–70°C |

While efficient, this method requires careful handling due to SOCl₂’s corrosive nature and the release of toxic gases. Additionally, the 3-hydroxy group may undergo partial sulfonation if temperatures exceed 70°C.

Oxalyl Chloride ((COCl)₂) with Catalytic DMF

Oxalyl chloride is a milder chlorinating agent suitable for acid-sensitive substrates.

Reaction Dynamics

Oxalyl chloride reacts with carboxylic acids in the presence of DMF to generate the acyl chloride via a two-step mechanism:

-

Formation of an iminium intermediate between DMF and (COCl)₂.

-

Nucleophilic attack by the carboxylic acid on the activated intermediate.

Procedure :

-

The carboxylic acid (1 equiv) is dissolved in dry dichloromethane.

-

Oxalyl chloride (2.2 equiv) and DMF (0.05 equiv) are added at 0°C.

-

The reaction is stirred at room temperature for 6–8 hours.

-

Solvents and excess reagent are evaporated under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | ≥97% |

| Reaction Time | 6–8 hours |

| Temperature | 20–25°C |

This method minimizes side reactions but requires longer reaction times compared to POCl₃ or SOCl₂.

Comparative Analysis of Chlorination Methods

The table below summarizes the advantages and limitations of each method:

| Method | Reagents | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| POCl₃ + DMF | POCl₃, DMF | 82–88 | ≥98 | High selectivity, scalable | Requires high temperatures |

| SOCl₂ | SOCl₂ | 75–80 | 95–97 | Rapid, simple workup | Corrosive reagents, gas emission |

| (COCl)₂ + DMF | Oxalyl chloride, DMF | 85–90 | ≥97 | Mild conditions, minimal side reactions | Longer reaction time |

Industrial-Scale Production Considerations

For large-scale synthesis, the POCl₃ method is preferred due to its balance of yield and cost-effectiveness. Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time.

-

Solvent Recovery Systems : Reclaim POCl₃ via fractional distillation to minimize waste.

-

Quality Control : In-process monitoring using FT-IR to track the disappearance of the -COOH peak (1700 cm⁻¹) and emergence of the -COCl peak (1800 cm⁻¹).

Structural Confirmation and Analytical Data

Post-synthesis characterization ensures the integrity of the carbonyl chloride:

-

¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, quinoline-H), 8.45 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 8.4 Hz, 1H), 7.62 (t, J = 7.8 Hz, 1H).

-

¹³C NMR (100 MHz, CDCl₃): δ 168.5 (COCl), 152.3, 142.1, 135.6, 130.2, 129.8, 127.4, 124.9 (CF₃), 121.7.

-

HRMS (ESI): m/z calculated for C₁₁H₅ClF₃NO₂ [M+H]⁺: 275.9964, found: 275.9968 .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The hydroxyl group at the 3-position can be oxidized to a ketone or reduced to an alkane.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Ketones and Alkanes: Formed from oxidation and reduction reactions.

Biaryl Compounds: Formed from cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

The compound is utilized as a precursor in the synthesis of various pharmaceutical agents with potential antimicrobial, antiviral, and anticancer properties. Quinoline derivatives, including this compound, are known for their diverse biological activities. The trifluoromethyl group enhances lipophilicity, facilitating better cell membrane penetration.

Case Study: Anticancer Activity

A study demonstrated that derivatives of quinoline-4-carboxylic acids exhibit selective inhibition of histone deacetylase 3 (HDAC3), leading to potent anticancer activity. The synthesized compounds showed promising results in vitro against several cancer cell lines, indicating the potential of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride in drug development .

Chemical Biology

Building Block for Biologically Active Molecules

In chemical biology, this compound serves as a versatile building block for synthesizing biologically active molecules. Its reactive carbonyl chloride group allows for the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids, which can modify their function or inhibit their activity.

Table: Synthesis Pathways

| Reaction Type | Reagents/Conditions | Product Yield (%) |

|---|---|---|

| Acylation | SOCl2 under reflux | 86 |

| Benzylation | BnBr/K2CO3 in DMF | 90 |

| Hydrolysis | MeOH/H2O under reflux | >95 |

Material Science

Organic Electronics and Liquid Crystals

The compound is explored for its applications in material science, particularly in the development of organic electronic materials and liquid crystals. Its unique structural features contribute to the desired electronic properties.

Case Study: Organic Photovoltaics

Research has indicated that quinoline derivatives can be incorporated into organic photovoltaic devices due to their favorable charge transport properties. The trifluoromethyl group enhances the electron-withdrawing ability, improving the overall efficiency of the devices .

Agriculture

Potential Pesticide or Herbicide

Investigations into agricultural applications have revealed that compounds similar to 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride may serve as effective pesticides or herbicides. Their ability to interact with biological systems suggests potential use in crop protection.

Data Table: Biological Activity Assessment

| Compound | Activity Type | Effectiveness (IC50 μM) |

|---|---|---|

| 3-Hydroxy-8-(trifluoromethyl)... | Antifungal | 12.5 |

| Quinoline Derivative A | Herbicidal | 15.0 |

| Quinoline Derivative B | Insecticidal | 9.0 |

Mechanism of Action

The mechanism of action of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The trifluoromethyl group at position 8 distinguishes this compound from analogs such as 7-chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride () and N-Hydroxy-4-(4-(2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D7) (). Key differences include:

- Electron-Withdrawing Effects: The trifluoromethyl group is strongly electron-withdrawing, reducing electron density at the quinoline core compared to methyl or methoxy substituents. This enhances electrophilicity at the carbonyl chloride, facilitating nucleophilic acyl substitution reactions .

Table 1: Substituent Effects on Key Properties

Key Differences :

- The hydroxyl group in the target compound may require protection (e.g., silylation) during synthesis to prevent side reactions, a step unnecessary in non-hydroxylated analogs like ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate ().

Physicochemical Properties

Table 2: Comparative Physical Data

- NMR Trends : Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit downfield shifts in $^{13}\text{C}$ NMR for the carbonyl carbon (e.g., δC ~170 ppm in D7) compared to electron-donating groups (δC ~165 ppm in methoxy-substituted analogs) .

Biological Activity

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, characterized by a hydroxyl group at the 3-position, a trifluoromethyl group at the 8-position, and a carbonyl chloride functional group at the 4-position. This unique structure contributes to its notable biological activities, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of 3-hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride is C₁₃H₈ClF₃N₂O, with a molecular weight of approximately 275.61 g/mol. The trifluoromethyl group enhances the compound's chemical stability and biological activity, making it a valuable candidate for medicinal chemistry applications .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈ClF₃N₂O |

| Molecular Weight | 275.61 g/mol |

| Functional Groups | Hydroxyl, Trifluoromethyl, Carbonyl Chloride |

Research indicates that 3-hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride exhibits significant biological activities primarily through its interaction with specific cellular pathways. Its mechanism of action may involve:

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit P-selectin interactions, which are crucial in inflammatory responses and thrombosis. This modulation can affect leukocyte adhesion and migration during inflammation .

- Anti-Cancer Activity : It has demonstrated potential in inhibiting tumor growth by affecting cellular signaling pathways related to cancer proliferation .

Case Studies

- Anti-Inflammatory Effects : A study investigated the effects of this compound on inflammatory markers in vitro. Results showed a significant reduction in cytokine levels (e.g., TNF-alpha and IL-6) when treated with various concentrations of the compound, suggesting its potential as an anti-inflammatory agent.

- Anti-Cancer Activity : Another study focused on its cytotoxic effects against various cancer cell lines, including colon and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity .

Table 2: Biological Activity Summary

| Activity Type | Target Cells/Markers | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-Inflammatory | TNF-alpha, IL-6 | Not specified | |

| Anti-Cancer | Colon cancer (Colo320) | 5–10 | |

| Lung cancer (A549) | <10 |

Applications in Medicinal Chemistry

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride has several applications in medicinal chemistry:

- Drug Development : Its ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory drugs.

- Cancer Therapy : The compound's antiproliferative properties suggest potential use in cancer therapies targeting specific pathways involved in tumor growth.

Comparison with Similar Compounds

To understand its uniqueness, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₃H₉F₃N₂O₃ | Lacks carbonyl chloride; more acidic due to carboxylic acid group |

| 2-(4-Chlorophenyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid | C₁₄H₉ClF₃N₂O₃ | Contains additional chlorophenyl group; different activity profile |

| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₃H₉F₃N₂O₃ | Different position of hydroxyl group; altered reactivity |

The unique trifluoromethyl and carbonyl chloride functionalities distinguish this compound from others, potentially enhancing its biological activity and reactivity .

Q & A

Q. What are the standard methods for synthesizing 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride from its carboxylic acid precursor?

The compound is typically synthesized via reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂). The carboxylic acid is refluxed with excess SOCl₂ under anhydrous conditions, followed by removal of unreacted SOCl₂ via evaporation. This method ensures high yields of the acyl chloride while avoiding hydrolysis .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : To confirm the quinoline backbone and substituent positions (e.g., trifluoromethyl and hydroxyl groups). For example, the carbonyl chloride moiety typically appears as a deshielded carbon (~160–170 ppm) in ¹³C NMR .

- Melting Point Analysis : Used to verify purity, with deviations indicating impurities or isomer formation .

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

Store in a tightly sealed container under inert gas (e.g., argon) at –20°C. Avoid moisture and prolonged exposure to light, as the acyl chloride group is prone to hydrolysis and photodegradation .

Advanced Research Questions

Q. How can reaction conditions influence the site of acylation (O- vs. N-acylation) in derivatives of this compound?

The acylation site depends on reaction conditions:

- O-Acylation : Occurs with chloroacetyl chloride under neutral or acidic conditions, favoring the hydroxyl group.

- N-Acylation : Requires basic conditions (e.g., NaOH) and acetyl chloride, promoting deprotonation of the quinoline nitrogen for nucleophilic attack .

Q. What advanced techniques are used to resolve structural ambiguities in derivatives?

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal structures. This is critical for confirming regiochemistry in complex derivatives .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies reaction intermediates and detects hydrolyzed byproducts (e.g., carboxylic acids) with high sensitivity .

Q. How does the trifluoromethyl group impact the compound’s reactivity and stability?

The electron-withdrawing trifluoromethyl group:

- Enhances Electrophilicity : Increases reactivity of the carbonyl chloride toward nucleophiles (e.g., amines).

- Reduces Thermal Stability : May lower decomposition temperatures compared to non-fluorinated analogs, requiring careful monitoring during reflux .

Q. What strategies mitigate side reactions during nucleophilic substitution?

- Controlled Stoichiometry : Use 1.1–1.2 equivalents of nucleophile to avoid over-substitution.

- Low-Temperature Reactions : Perform at 0–5°C to suppress hydrolysis of the acyl chloride.

- Anhydrous Solvents : Use dry dichloromethane or THF to prevent competitive hydrolysis .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or NMR data?

- Reproduce Conditions : Ensure synthesis and purification protocols match literature methods (e.g., solvent polarity during crystallization).

- Check for Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Validate Purity : Combine HPLC with MS to detect trace impurities that may skew physical data .

Methodological Best Practices

Q. What purification methods are optimal for isolating this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.